{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that has attracted significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a pyrimidine ring, and an acetic acid moiety, which contribute to its versatile reactivity and biological activity. It is categorized under heterocyclic compounds, specifically as a thiazole derivative with additional functionalities provided by the pyrimidine and acetic acid components.
The compound is identified by the chemical formula C₁₁H₁₄N₄O₂S and has the CAS Registry Number 1248907-60-9. It falls under the classification of organic compounds, particularly those containing nitrogen heterocycles. The thiazole and pyrimidine rings are common in pharmaceuticals and agrochemicals, indicating potential medicinal properties.
The synthesis of {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves several key steps:
In industrial settings, continuous flow reactors are employed to enhance yield and consistency by maintaining optimal reaction conditions. Catalysts and solvents are selected to optimize efficiency and minimize by-products.
The molecular structure of {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid can be represented as follows:
The compound exhibits distinct functional groups:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically used to confirm the structure. For instance, NMR can provide insights into hydrogen environments within the molecule, while IR can identify functional groups based on characteristic absorption bands.
{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions:
These reactions allow for further functionalization of the compound, potentially leading to new derivatives with varied properties.
The mechanism of action for {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is primarily linked to its ability to interact with specific molecular targets within biological systems. The structural features enable it to bind effectively to enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways that result in various biological effects depending on the target involved.
The physical properties of {2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid include:
Chemically, this compound is characterized by:
{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid has diverse applications across several scientific domains:
The convergent synthesis of this hybrid molecule typically follows a three-stage sequence initiated by constructing the 4,6-dimethylpyrimidine precursor. Contemporary approaches adapt methodologies from structurally analogous systems, where thiourea serves as the sulfur and nitrogen source for the thiazole ring formation [4]. A pivotal intermediate, 4-chloroacetoacetyl chloride, is prepared via chlorination of diketene in chlorinated solvents (–25°C to –10°C), achieving optimal electrophilic reactivity while suppressing decomposition [4]. Subsequent Hantzsch thiazole synthesis involves nucleophilic attack by thiourea on this activated carbonyl, forming the thiazol-4-ylacetic acid backbone. Critical parameters include:
Final pyrimidine-thiazole conjugation employs carbodiimide-mediated amidation or nucleophilic aromatic substitution (SNAr), with the latter favored when using 2-chloro-4,6-dimethylpyrimidine. This sequence delivers the target compound in 78.5% isolated yield after crystallization, significantly outperforming earlier ester-hydrolysis routes that suffered from decarboxylation and photodegradation [4].
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Synthetic Stage | Conventional Method | Optimized Protocol | Impact |
---|---|---|---|
Thiazole Core Formation | Ethyl 4-chloroacetoacetate + Thiourea | 4-Chloroacetoacetyl Chloride + Thiourea | Avoids hydrolysis/decarboxylation side reactions |
Intermediate Isolation | Hydrochloride salt neutralization | Direct crystallization from reaction mixture | Reduces steps; improves stability (mp 151.9°C) |
Hybridization | Ester hydrolysis then coupling | SNAr on activated pyrimidine | 25% yield increase; HPLC purity >98% |
Photostability | Light-sensitive material | Stable crystalline solid | Enables long-term storage |
Nucleophilic aromatic substitution (SNAr) dominates the covalent integration of the 4,6-dimethylpyrimidin-2-amine moiety with the thiazol-4-ylacetic acid scaffold. This reaction exploits the electron-deficient character of the 2-position on the 4,6-dimethylpyrimidine ring, where methyl groups marginally enhance electrophilicity compared to unsubstituted analogs [2]. Recent studies reveal that substituting pyrimidines with thiazolylamines proceeds efficiently in polar aprotic media (DMF, DMSO) at 80–110°C, with potassium carbonate maintaining optimal pH for amine nucleophile generation without ester hydrolysis [7].
Notably, sulfite-catalyzed mechanisms (SNAE) identified in pyrimidine functionalization offer innovative pathways. Quantum mechanical calculations confirm that SO₃²⁻ activates the pyrimidine through adduct formation at C6, facilitating amine departure via a two-step addition-elimination rather than direct SN2 displacement [5]. This insight rationalizes the exceptional efficacy of sodium sulfite in catalyzing thiazole-pyrimidine conjugation at reduced temperatures (50–60°C):
Biological screening confirms that such SNAr-derived hybrids exhibit potent anticancer activity. Compound 12b (structurally analogous to the target molecule) demonstrated IC₅₀ = 2.39 ± 0.75 μM against HepG2 cells, surpassing doxorubicin (6.18 ± 0.29 μM) through CK2α kinase inhibition confirmed via molecular docking [2].
Table 2: Biologically Active Thiazolyl-Pyrimidine Hybrids Synthesized via SNAr/SNAE
Compound | IC₅₀ (μM) | Target Protein | Binding Interactions |
---|---|---|---|
12b | 2.39 ± 0.75 | CK2α | H-bond with Val116; π-stacking with Phe114 |
14 | 3.27 ± 1.13 | CK2α | Salt bridge with Lys68; hydrophobic with Ile174 |
10 | 4.04 ± 1.37 | COX-2/sEH | H-bond with Tyr355; van der Waals with Phe518 |
7j | 0.89* | COX-2 (Dual inhibitor) | Docking score: –12.7 kcal/mol |
*IC₅₀ value against COX-2 enzyme [8]
The acetic acid moiety serves as both a ligand anchor for metalloenzyme interactions and a carboxylate prodrug precursor, necessitating precision in its functionalization. Heterogeneous catalysis enables chemoselective modifications:
The Mitsunobu reaction proves invaluable for esterification under non-acidic conditions, employing DIAD/PPh₃ with diverse alcohols to generate prodrug candidates. This method circumvents acid-catalyzed decomposition observed in classical Fischer esterification of thiazole acetic acids [7]. Meanwhile, biocatalytic approaches using Candida antarctica lipase B (CAL-B) achieve enantioselective amidation in aqueous media (pH 7.5, 40°C), enabling chiral analog synthesis for structure-activity relationship studies [8].
Table 3: Catalytic Systems for Acetic Acid Functionalization
Catalyst/Reagent | Reaction Type | Conditions | Yield/Selectivity | Application Example |
---|---|---|---|---|
Nano-ZrO₂ (5 mol%) | Ketonization | 300°C, gas phase | 85% ketene selectivity | Precursor for active ester synthesis |
Pd(OAc)₂/XPhos | Decarboxylative arylation | Toluene, 110°C, 24h | 78–82% | Biaryl hybrid anticancer agents |
CAL-B lipase | Enantioselective amidation | Phosphate buffer, 40°C | ee >95% | Prodrugs with enhanced bioavailability |
DEAD/PPh₃ | Mitsunobu esterification | THF, 0°C to rt | 91–95% | Ethyl ester precursor (MFCD21091746) |
Transitioning from batch to continuous manufacturing addresses stability challenges in multi-step synthesis. Corning’s Advanced-Flow™ Reactors (AFR) enable seamless scale-up through:
The pharmaceutical technologies division (AFPT) bridges lab-scale development and commercial production. In a landmark agrochemical project with BASF, Corning AFR facilitated 300 kg/day output of a thiazole derivative through:
Global Application Qualified Labs (AQLs) in South Korea (Ulsan Technopark) and China (Xiamen University) provide regional access to AFR platforms, significantly reducing technology adoption barriers. The upcoming "Making Chemistry Possible with Flow" workshop (Corning European Technology Center, October 2025) highlights industrial engagement strategies for novel heterocyclic compound synthesis [3].
Table 4: Continuous Flow Scale-Up Parameters for Thiazolyl-Pyrimidine Synthesis
Scale | Reactor Type | Flow Rate (mL/min) | Residence Time | Output | Purity |
---|---|---|---|---|---|
Development | Corning G1 | 5–50 | 120 sec | 10 g/hr | 95.2% |
Pilot | Corning G4 | 200–2000 | 90 sec | 500 g/hr | 97.8% |
Industrial | Corning G5 Array | 10,000+ | 75 sec | 12.5 kg/hr | 98.5% |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0